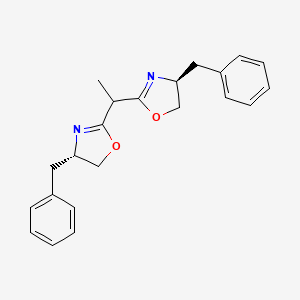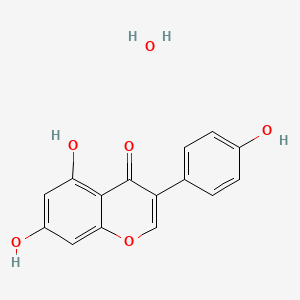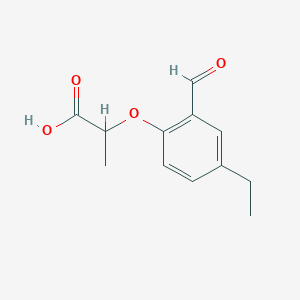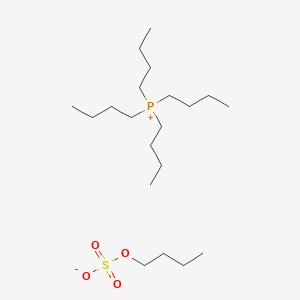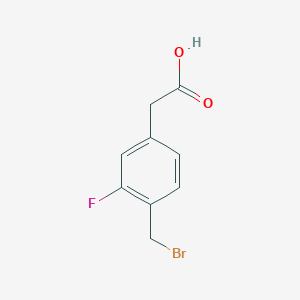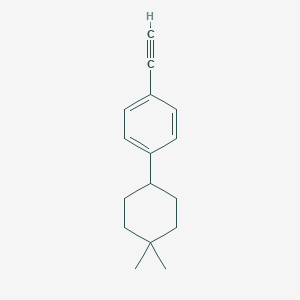
1-(4,4-Dimethylcyclohexyl)-4-ethynylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,4-Dimethylcyclohexyl)-4-ethynylbenzene is an organic compound characterized by the presence of a cyclohexyl ring substituted with two methyl groups and an ethynyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,4-Dimethylcyclohexyl)-4-ethynylbenzene typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring with two methyl groups can be synthesized through a series of reactions starting from cyclohexanone. The methyl groups are introduced via alkylation reactions.
Attachment of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Final Assembly: The final step involves the coupling of the cyclohexyl ring with the benzene ring through a Friedel-Crafts alkylation reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of catalysts, reaction temperature, and solvent systems.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4,4-Dimethylcyclohexyl)-4-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The benzene ring can undergo hydrogenation to form cyclohexane derivatives.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1-(4,4-Dimethylcyclohexyl)-4-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4,4-Dimethylcyclohexyl)-4-ethynylbenzene involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclohexyl ring can enhance hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1-(4,4-Dimethylcyclohexyl)ethan-1-one: Similar in structure but lacks the ethynyl group.
1-(4,4-Dimethylcyclohexyl)ethyl acetate: Contains an acetate group instead of the ethynyl group.
1-(2-Hydroxy-4,4-dimethylcyclohexyl)ethanone: Contains a hydroxyl group, making it more polar.
Uniqueness: 1-(4,4-Dimethylcyclohexyl)-4-ethynylbenzene is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for diverse applications. The combination of the cyclohexyl ring and the ethynyl group provides a balance of hydrophobic and π-π interactions, making it a versatile compound in various fields.
Propiedades
Fórmula molecular |
C16H20 |
|---|---|
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
1-(4,4-dimethylcyclohexyl)-4-ethynylbenzene |
InChI |
InChI=1S/C16H20/c1-4-13-5-7-14(8-6-13)15-9-11-16(2,3)12-10-15/h1,5-8,15H,9-12H2,2-3H3 |
Clave InChI |
MDJMSZMCJXTLTI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)C2=CC=C(C=C2)C#C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


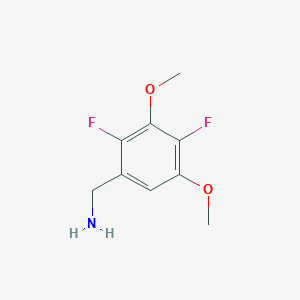
![[4-(5-Formyl-2-furyl)phenyl]acetonitrile](/img/structure/B12846052.png)

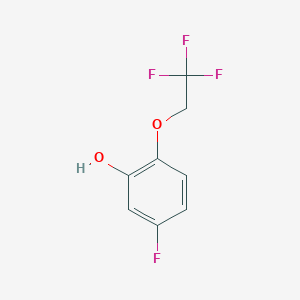


![1,2,3-trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate](/img/structure/B12846078.png)
![4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride](/img/structure/B12846080.png)

